Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride
Description
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and a benzyl substituent modified with a 1,3-dioxolane ring at the para position. The 1,3-dioxolane moiety confers electron-donating and steric effects, while the phosphonium cation paired with a chloride anion enhances solubility in polar solvents. This compound is hypothesized to exhibit applications in ionic liquid formulations, agrochemical intermediates, or catalysis due to structural similarities with other phosphonium-based ionic liquids and bioactive dioxolane-containing molecules .
Properties
CAS No. |
649763-53-1 |
|---|---|
Molecular Formula |
C22H38ClO2P |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
tributyl-[[4-(1,3-dioxolan-2-yl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C22H38O2P.ClH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-20-10-12-21(13-11-20)22-23-14-15-24-22;/h10-13,22H,4-9,14-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BNNYHMWDUZNEIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C2OCCO2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride typically involves the reaction of tributylphosphine with a suitable halogenated precursor. One common method is the reaction of tributylphosphine with 4-(1,3-dioxolan-2-yl)benzyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine oxide.
Reduction: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride serves as a versatile reagent in organic synthesis. Its phosphonium group can facilitate various reactions, including:
- Alkylation Reactions : The compound can act as an alkylating agent, introducing the dioxolane moiety into various substrates.
- Synthesis of Dioxolane Derivatives : The presence of the dioxolane ring allows for the synthesis of derivatives that can be used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Dioxolane-Based Anticancer Agents
In a study focusing on the design and synthesis of new anticancer agents, derivatives of dioxolane were synthesized using this compound as a key intermediate. These derivatives exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the compound's potential in medicinal chemistry .
Catalysis
The compound is also utilized in catalytic processes due to its ability to stabilize reactive intermediates.
- Phosphonium Catalysts : It can be employed as a catalyst in various organic transformations, including Michael additions and nucleophilic substitutions.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Outcome |
|---|---|---|
| Michael Addition | This compound | High yields of adducts |
| Nucleophilic Substitution | This compound | Efficient substitution reactions |
Medicinal Chemistry
The incorporation of this compound into drug design has shown promising results.
Anticancer Activity
Research indicates that compounds derived from this phosphonium salt exhibit significant activity against multiple cancer types. The mechanism involves apoptosis induction in cancer cells, which is critical for therapeutic efficacy .
Antimicrobial Properties
Additionally, derivatives have been studied for their antimicrobial properties. The unique structure allows for interaction with bacterial membranes, leading to potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions, to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phosphonium-Based Ionic Liquids
The compound shares structural homology with phosphonium cations used in ionic liquids (Table 1). Key comparisons include:
Key Findings :
- Unlike [TDPh][eFAP], the chloride anion in the target compound limits its hydrophobicity, making it more suitable for aqueous-phase reactions .
Dioxolane-Containing Bioactive Compounds
The 1,3-dioxolane moiety is prevalent in agrochemicals and pharmaceuticals (Table 2):
Key Findings :
- Unlike difenoconazole and furconazole-cis, the target compound lacks a triazole ring, rendering it unlikely to exhibit antifungal activity. Instead, its phosphonium cation suggests utility in materials science .
- The dioxolane group in all compounds enhances metabolic stability, but the phosphonium ion in the target compound may reduce membrane permeability compared to neutral triazole derivatives .
Biological Activity
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tributylphosphonium moiety linked to a phenyl group containing a dioxolane ring, which may influence its interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a phosphonium center, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Phosphonium salts are known to exhibit antimicrobial properties, likely due to their ability to disrupt membrane integrity and function. The dioxolane ring may also contribute to enhanced lipophilicity, allowing better penetration into lipid bilayers.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of phosphonium salts. For example, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of the bacterial cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values are reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
This selectivity suggests potential therapeutic applications in cancer treatment.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phosphonium salts showed enhanced antibacterial properties when modified with various substituents. The incorporation of dioxolane rings significantly improved their efficacy against resistant bacterial strains .
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of various phosphonium compounds on different cancer cell lines, revealing that those with dioxolane modifications exhibited higher selectivity and potency compared to their non-modified counterparts .
- Mechanistic Insights : A recent investigation into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
